2-fluoro-N-(methoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(methoxymethyl)aniline, also known as FMMA, is a chemical compound with the molecular formula C8H10FNO. It is a white or light yellow crystalline powder that is commonly used in scientific research. FMMA is a versatile compound that has a wide range of applications in various fields of study. In
Mechanism Of Action
The mechanism of action of 2-fluoro-N-(methoxymethyl)aniline is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins in the body. 2-fluoro-N-(methoxymethyl)aniline has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 2-fluoro-N-(methoxymethyl)aniline may have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemical And Physiological Effects
2-fluoro-N-(methoxymethyl)aniline has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-fluoro-N-(methoxymethyl)aniline inhibits the growth of cancer cells and induces apoptosis (programmed cell death). In addition, 2-fluoro-N-(methoxymethyl)aniline has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as arthritis.
Advantages And Limitations For Lab Experiments
2-fluoro-N-(methoxymethyl)aniline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-fluoro-N-(methoxymethyl)aniline is also stable under a wide range of conditions, making it a useful building block for the synthesis of complex molecules. However, 2-fluoro-N-(methoxymethyl)aniline has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for research on 2-fluoro-N-(methoxymethyl)aniline. One area of interest is the development of 2-fluoro-N-(methoxymethyl)aniline-based fluorescent probes for imaging and sensing applications. Another area of interest is the development of 2-fluoro-N-(methoxymethyl)aniline-based drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of 2-fluoro-N-(methoxymethyl)aniline is not fully understood, and further research is needed to elucidate its biological activity.
Synthesis Methods
2-fluoro-N-(methoxymethyl)aniline can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of 2-fluoroaniline with formaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then heated under reflux for several hours to yield 2-fluoro-N-(methoxymethyl)aniline. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-fluoro-N-(methoxymethyl)aniline has been widely used in scientific research as a building block for the synthesis of various biologically active compounds. It is commonly used in the development of new drugs, agrochemicals, and materials science. 2-fluoro-N-(methoxymethyl)aniline is also used in the synthesis of fluorescent probes for imaging and sensing applications. Furthermore, 2-fluoro-N-(methoxymethyl)aniline is used in the preparation of various intermediates for the synthesis of complex molecules.
properties
CAS RN |
129367-42-6 |
---|---|
Product Name |
2-fluoro-N-(methoxymethyl)aniline |
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-fluoro-N-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10FNO/c1-11-6-10-8-5-3-2-4-7(8)9/h2-5,10H,6H2,1H3 |
InChI Key |
JXCBLJAIXDYXIY-UHFFFAOYSA-N |
SMILES |
COCNC1=CC=CC=C1F |
Canonical SMILES |
COCNC1=CC=CC=C1F |
synonyms |
Benzenamine, 2-fluoro-N-(methoxymethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.